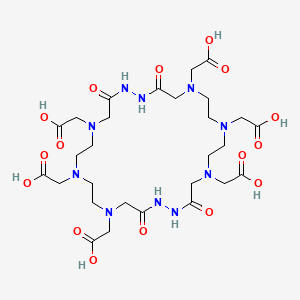
2,2',2'',2''',2'''',2'''''-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid is a complex organic compound characterized by its unique structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and acetone. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialized materials or chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid include other polyfunctional organic compounds with multiple functional groups and complex structures.
Uniqueness
The uniqueness of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid lies in its specific arrangement of functional groups and its potential for diverse applications in various scientific fields. This compound’s ability to undergo multiple types of chemical reactions and its interactions with various molecular targets make it a valuable subject of study in both academic and industrial research.
Eigenschaften
CAS-Nummer |
143134-75-2 |
|---|---|
Molekularformel |
C28H46N10O16 |
Molekulargewicht |
778.7 g/mol |
IUPAC-Name |
2-[5,11,18,21,24-pentakis(carboxymethyl)-3,13,16,26-tetraoxo-1,2,5,8,11,14,15,18,21,24-decazacyclohexacos-8-yl]acetic acid |
InChI |
InChI=1S/C28H46N10O16/c39-19-9-35(15-25(47)48)5-1-33(13-23(43)44)2-6-36(16-26(49)50)10-20(40)31-32-22(42)12-38(18-28(53)54)8-4-34(14-24(45)46)3-7-37(17-27(51)52)11-21(41)30-29-19/h1-18H2,(H,29,39)(H,30,41)(H,31,40)(H,32,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChI-Schlüssel |
FCWOWGVFPINJIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)NNC(=O)CN(CCN(CCN(CC(=O)NNC(=O)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)

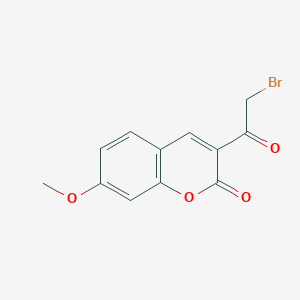
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
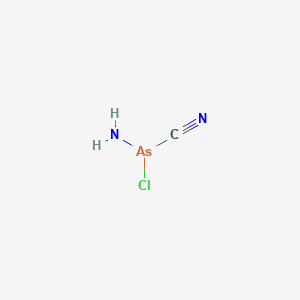
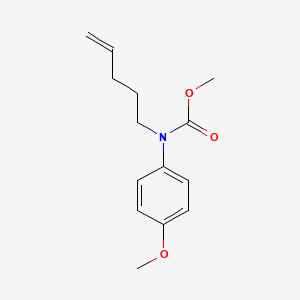

![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

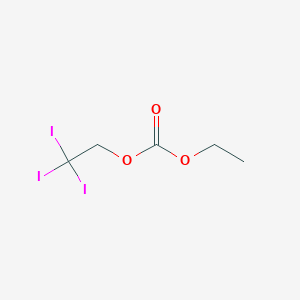


![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
